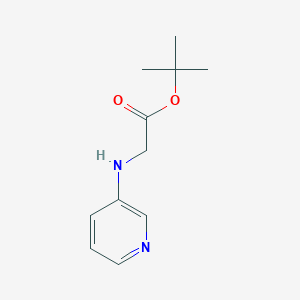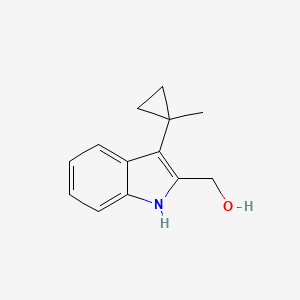
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is a complex organic compound that features an indole core substituted with a methylcyclopropyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methylcyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropyl precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (3-(1-Methylcyclopropyl)-1H-indolin-2-yl)methanol.
Substitution: Formation of N-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized indole derivatives
Wirkmechanismus
The mechanism of action of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methylcyclopropyl group may enhance binding affinity or selectivity, while the methanol moiety can participate in hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
(3-(1-Cyclopropyl)-1H-indol-2-yl)methanol: Lacks the methyl group on the cyclopropyl ring.
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)ethanol: Contains an ethanol moiety instead of methanol.
(3-(1-Methylcyclopropyl)-1H-indole): Lacks the methanol moiety.
Uniqueness: (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is unique due to the presence of both the methylcyclopropyl group and the methanol moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
[3-(1-methylcyclopropyl)-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO/c1-13(6-7-13)12-9-4-2-3-5-10(9)14-11(12)8-15/h2-5,14-15H,6-8H2,1H3 |
InChI-Schlüssel |
WDWIHONAIACUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=C(NC3=CC=CC=C32)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
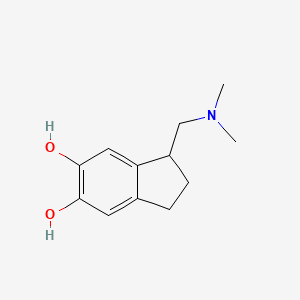
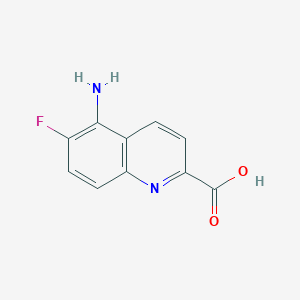
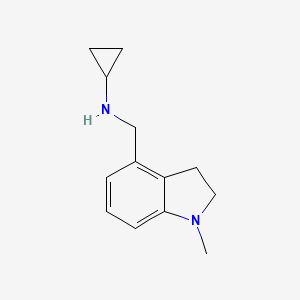
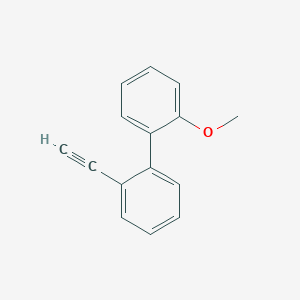

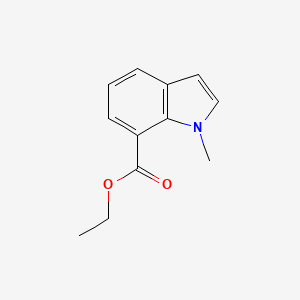
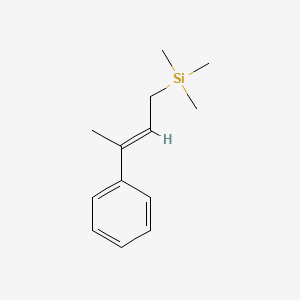
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B11896928.png)
